Q-VD(OMe)-OPh

Description

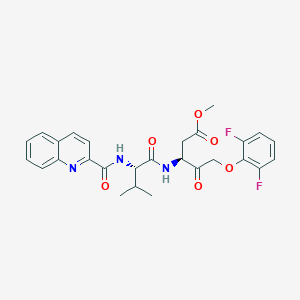

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H27F2N3O6 |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

methyl (3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoate |

InChI |

InChI=1S/C27H27F2N3O6/c1-15(2)24(32-26(35)20-12-11-16-7-4-5-10-19(16)30-20)27(36)31-21(13-23(34)37-3)22(33)14-38-25-17(28)8-6-9-18(25)29/h4-12,15,21,24H,13-14H2,1-3H3,(H,31,36)(H,32,35)/t21-,24-/m0/s1 |

InChI Key |

ZZIXRXQNWVEGPY-URXFXBBRSA-N |

Synonyms |

(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Q-VD(OMe)-OPh in Apoptosis: A Technical Guide for Researchers

An in-depth examination of the potent, broad-spectrum caspase inhibitor, Q-VD(OMe)-OPh, its mechanism of action in apoptotic pathways, and its application in experimental research.

This technical guide provides a comprehensive overview of Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, commonly known as this compound, for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action, its role in the intrinsic, extrinsic, and endoplasmic reticulum stress-mediated apoptosis pathways, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its use.

Executive Summary

This compound is a potent, cell-permeable, and irreversible pan-caspase inhibitor that has emerged as a superior tool for apoptosis research.[1][2] Unlike earlier generations of caspase inhibitors such as Z-VAD-fmk and Boc-D-fmk, this compound exhibits greater efficacy in preventing apoptotic cell death, demonstrates minimal cellular toxicity even at high concentrations, and provides a more cost-effective and specific means of inhibiting apoptosis.[3][4] Its ability to broadly and effectively block the major apoptosis signaling pathways makes it an invaluable reagent for dissecting the mechanisms of programmed cell death and for potential therapeutic applications in diseases characterized by excessive apoptosis.[5]

Mechanism of Action: Broad-Spectrum Caspase Inhibition

Apoptosis, or programmed cell death, is executed by a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens (procaspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals. There are two primary classes of apoptotic caspases: initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-7).

This compound functions as a pan-caspase inhibitor by irreversibly binding to the catalytic site of a wide range of caspases. The valine-aspartate amino acid sequence in its structure allows it to be recognized by caspases, while the O-phenoxy group enhances its cell permeability and stability. This broad-spectrum activity allows this compound to effectively block apoptosis initiated by various stimuli.

Role in Apoptosis Pathways

This compound is highly effective at inhibiting the three major apoptotic pathways: the extrinsic (death receptor) pathway, the intrinsic (mitochondrial) pathway, and the endoplasmic reticulum (ER) stress-mediated pathway.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is auto-activated, leading to the cleavage and activation of downstream effector caspases like caspase-3. This compound directly inhibits the activity of caspase-8, thereby blocking the propagation of the apoptotic signal from the death receptors.

References

- 1. ulab360.com [ulab360.com]

- 2. assaygenie.com [assaygenie.com]

- 3. scielo.isciii.es [scielo.isciii.es]

- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Q-VD-OPh, a pancaspase inhibitor, reduces trauma-induced apoptosis and improves the recovery of hind-limb function in rats after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pan-Caspase Inhibitor Q-VD(OMe)-OPh: A Technical Guide to its Mechanism and Application in the Caspase-8/10 Pathway

For Immediate Release

This technical guide provides an in-depth analysis of the pan-caspase inhibitor, Q-VD(OMe)-OPh (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone), with a specific focus on its interaction with the caspase-8/10 signaling pathway. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Introduction to this compound

This compound is a potent, cell-permeable, and irreversible pan-caspase inhibitor that has demonstrated significant advantages over previous generations of caspase inhibitors, such as Z-VAD-FMK.[1][2] Its broad-spectrum activity, coupled with low cellular toxicity at effective concentrations, makes it an invaluable tool for studying apoptosis and other caspase-mediated cellular processes.[2] this compound covalently binds to the catalytic site of caspases, thereby preventing the cleavage of their substrates and inhibiting the apoptotic cascade.[3][4]

Mechanism of Action in the Caspase-8/10 Pathway

The extrinsic apoptosis pathway is initiated by the binding of death ligands, such as FasL or TRAIL, to their corresponding death receptors on the cell surface. This ligation leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 and procaspase-10 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 and -10 undergo dimerization and autocatalytic activation. Activated caspase-8 and -10 then initiate a downstream cascade by cleaving and activating effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis.

This compound effectively inhibits the activation of the extrinsic pathway by irreversibly binding to the active sites of caspase-8 and caspase-10, preventing their proteolytic activity within the DISC. This action blocks the initiation of the downstream caspase cascade.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50) against various caspases. The following table summarizes the reported IC50 values, demonstrating its broad-spectrum inhibitory activity.

| Caspase Target | Reported IC50 Range (nM) | Reference(s) |

| Caspase-1 | 25 - 400 | |

| Caspase-3 | 25 - 400 | |

| Caspase-7 | 48 | |

| Caspase-8 | 25 - 400 | |

| Caspase-9 | 25 - 400 | |

| Caspase-10 | 25 - 400 | |

| Caspase-12 | 25 - 400 |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on the caspase-8/10 pathway.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve lyophilized this compound in sterile DMSO to create a stock solution of 10-20 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.

Western Blot Analysis of Caspase-8 Cleavage

This protocol details the detection of the active (cleaved) form of caspase-8.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density. Pre-incubate cells with 20-50 µM this compound for 1-2 hours before inducing apoptosis with a relevant stimulus (e.g., TRAIL, FasL).

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Membrane Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-8 (e.g., Cell Signaling Technology, #9496, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Caspase-8 Activity Assay (Caspase-Glo® 8)

This assay quantifies the enzymatic activity of caspase-8.

Methodology:

-

Cell Plating: Seed cells in a white-walled 96-well plate.

-

Treatment: Treat cells as described in the Western Blot protocol.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 8 reagent according to the manufacturer's instructions (Promega).

-

Lysis and Signal Generation: Add the Caspase-Glo® 8 reagent to each well, mix, and incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the caspase-8 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

-

Sample Preparation: Prepare cells or tissue sections on slides.

-

Fixation and Permeabilization: Fix samples with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP) for 60 minutes at 37°C in a humidified chamber.

-

Detection: If using BrdUTP, detect with an anti-BrdU antibody conjugated to a fluorescent dye. If using a directly labeled dUTP, proceed to imaging.

-

Microscopy: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Conclusion

This compound is a highly effective and specific pan-caspase inhibitor, making it an essential tool for apoptosis research. Its potent inhibition of the caspase-8/10 pathway allows for the precise dissection of the extrinsic apoptotic signaling cascade. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating caspase-mediated cell death.

References

- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. Q-VD-OPH Peptide, Cell Permeable Caspase Inhibitor (NBP2-29391): Novus Biologicals [novusbio.com]

Q-VD(OMe)-OPh: A Technical Guide to Cell Permeability and In Vivo Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pan-caspase inhibitor, Q-VD(OMe)-OPh, a third-generation, irreversible, broad-spectrum caspase inhibitor. Its superior potency, cell permeability, and low toxicity make it an invaluable tool for apoptosis research, both in vitro and in vivo.[1][2] This document details its mechanism of action, summarizes key quantitative data, and provides experimental protocols and workflows to facilitate its effective use in a research setting.

Core Properties and Mechanism of Action

This compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a highly effective and non-toxic inhibitor of apoptosis.[2][3] It is cell-permeable and has been shown to cross the blood-brain barrier, making it suitable for neurological studies.[3] Unlike its predecessors, such as Z-VAD-FMK and Boc-D-FMK, this compound demonstrates greater efficacy in preventing apoptosis and exhibits minimal toxicity even at high concentrations.

The inhibitor functions by irreversibly binding to the catalytic site of a wide range of caspases, the key proteases that execute the apoptotic program. This broad-spectrum inhibition covers initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7), effectively blocking the major apoptotic signaling pathways. This compound is equally effective at inhibiting apoptosis mediated by the extrinsic (death receptor-mediated), intrinsic (mitochondrial-mediated), and endoplasmic reticulum stress-mediated (caspase-12) pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on available research.

Table 1: Inhibitory Concentration (IC50) of this compound for Various Caspases

| Caspase Target | IC50 Range (nM) |

| Caspase-1 | 25 - 400 |

| Caspase-3 | 25 - 400 |

| Caspase-8 | 25 - 400 |

| Caspase-9 | 25 - 400 |

| Caspase-7 | ~10,000 |

| Caspase-10 | ~10,000 |

| Caspase-12 | ~10,000 |

Data sourced from multiple studies and product data sheets.

Table 2: Recommended Concentrations and Dosages for Experimental Use

| Application | Recommended Concentration/Dosage | Vehicle |

| In Vitro Cell Culture | 10 - 100 µM | DMSO |

| In Vivo Animal Studies (mice) | 10 - 120 mg/kg | 80-100% DMSO |

Optimal concentrations should be determined empirically for each specific experimental model.

Table 3: Solubility and Storage

| Parameter | Specification |

| Solubility | |

| In DMSO | ≥26.35 mg/mL |

| In Ethanol | ≥97.4 mg/mL |

| In Water | Insoluble |

| Storage | |

| Solid Form | -20°C (stable for at least 1 year) |

| Reconstituted in DMSO | -20°C (stable for up to 6 months) |

Avoid repeated freeze-thaw cycles.

Signaling Pathway Inhibition

This compound effectively blocks both the intrinsic and extrinsic pathways of apoptosis by inhibiting the activation and activity of key caspases. The diagram below illustrates the points of inhibition within these signaling cascades.

Caption: Mechanism of this compound in Apoptotic Signaling Pathways.

Experimental Protocols

Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for experimental use.

Materials:

-

This compound solid

-

High-purity DMSO (>99.9%)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution, add 195 µL of DMSO to 1 mg of this compound.

-

Vortex thoroughly to ensure complete dissolution. If necessary, warm the tube at 37°C and sonicate for a short period.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

In Vitro Caspase Inhibition Assay

Objective: To inhibit apoptosis in a cell culture model using this compound.

Materials:

-

Cells of interest (e.g., Jurkat cells, primary neurons)

-

Complete cell culture medium

-

Apoptotic stimulus (e.g., staurosporine, etoposide, FasL)

-

This compound stock solution (10 mM in DMSO)

-

Multi-well cell culture plates

-

Apoptosis detection kit (e.g., Annexin V/PI staining, caspase activity assay)

Procedure:

-

Seed cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.

-

Prepare working solutions of this compound by diluting the stock solution in complete culture medium. A typical final concentration is between 10-40 µM.

-

Pre-treat the cells by adding the this compound working solution to the appropriate wells. Incubate for 30 minutes to 1 hour prior to adding the apoptotic stimulus.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (cells with apoptotic stimulus but no inhibitor).

-

Induce apoptosis by adding the chosen stimulus to the wells (except for the negative control wells).

-

Incubate for a period appropriate for the apoptotic stimulus and cell type (typically 4-24 hours).

-

Assess apoptosis using a suitable method, such as flow cytometry for Annexin V/PI staining or a luminometric/fluorometric caspase activity assay.

References

The Discovery and Development of Q-VD(OMe)-OPh: A Pan-Caspase Inhibitor for Apoptosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Q-VD(OMe)-OPh, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, has emerged as a third-generation, irreversible pan-caspase inhibitor, representing a significant advancement in the study of apoptosis.[1][2] Its superior potency, broad-spectrum activity, low cytotoxicity, and enhanced cell permeability make it a valuable tool for elucidating the intricate mechanisms of programmed cell death and a potential therapeutic agent in diseases characterized by excessive apoptosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of this compound, tailored for researchers and professionals in drug development.

Introduction: The Evolution of Caspase Inhibitors

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis.[1] The development of caspase inhibitors has been pivotal in understanding their roles in both physiological and pathological processes. Early generations of inhibitors, such as Z-VAD-FMK and Boc-D-FMK, while useful, were often hampered by limitations including off-target effects, cellular toxicity at higher concentrations, and the requirement for high doses to be effective.[1][3] This necessitated the development of more potent and specific inhibitors, leading to the discovery of this compound.

This compound was designed to overcome the shortcomings of its predecessors. Its unique structure, featuring a quinolyl group for enhanced cell permeability and a difluorophenoxy-methyl ketone warhead for irreversible binding to the catalytic site of caspases, confers its superior pharmacological properties.

Physicochemical Properties and Synthesis

| Property | Value |

| Full Chemical Name | Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone |

| Synonyms | QVD-OPH, Quinoline-Val-Asp-Difluorophenoxymethylketone |

| CAS Number | 1135695-98-5 |

| Molecular Formula | C26H25F2N3O6 |

| Molecular Weight | 513.5 g/mol |

| Solubility | Soluble in DMSO (≥26.35 mg/mL) and ethanol (≥97.4 mg/mL). Insoluble in water. |

Mechanism of Action: Irreversible Pan-Caspase Inhibition

This compound functions as a broad-spectrum inhibitor of caspases by irreversibly binding to their catalytic site. The inhibitor's aspartate residue mimics the natural substrate of caspases, allowing it to enter the active site. The electrophilic difluorophenoxy-methyl ketone group then forms a covalent bond with the cysteine residue in the catalytic pocket of the caspase, leading to its irreversible inactivation.

This mechanism of action effectively blocks the downstream signaling cascades of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Signaling Pathway of Apoptosis Inhibition by this compound

Quantitative Data: Efficacy and Potency

This compound exhibits potent inhibitory activity against a range of caspases and demonstrates significant efficacy in cell-based assays.

Table 1: Inhibitory Potency (IC50) of this compound against Recombinant Caspases

| Caspase Target | IC50 Range (nM) | Reference(s) |

| Caspase-1 | 25 - 400 | |

| Caspase-3 | 25 - 400 | |

| Caspase-7 | 48 | |

| Caspase-8 | 25 - 400 | |

| Caspase-9 | 25 - 400 | |

| Caspase-10 | 25 - 400 | |

| Caspase-12 | 25 - 400 |

Table 2: Recommended Working Concentrations of this compound

| Application | Concentration Range | Reference(s) |

| In Vitro Cell Culture | 5 - 100 µM | |

| In Vivo (mice) | 1 - 20 mg/kg |

Table 3: Efficacy of this compound in Cell-Based Assays

| Cell Line | Apoptotic Inducer | Assay | Key Findings | Reference(s) |

| Jurkat | Camptothecin (20 µM) | Annexin V/7-AAD | 20 µM this compound reduced apoptosis to control levels. | |

| WEHI 231 | Actinomycin D | DNA Laddering | 5-100 µM this compound completely protected cells from apoptosis. | |

| Human Neutrophils | Spontaneous Apoptosis | Caspase Activity | 10 µM this compound prevented caspase activation for at least 5 days. | |

| Rat Spinal Cord Injury Model | Trauma | TUNEL Assay | Treatment significantly reduced the number of apoptotic cells. | |

| Rat Neonatal Stroke Model | Hypoxia-Ischemia | Infarct Volume | 1 mg/kg this compound reduced infarct volume by ~50%. |

Experimental Protocols: A Guide for In Vitro and In Vivo Studies

Stock Solution Preparation

-

Reconstitution: Dissolve lyophilized this compound in high-purity DMSO to prepare a stock solution of 10-20 mM. For example, to make a 10 mM stock solution, add 195 µL of DMSO to 1 mg of this compound.

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Caspase Activity Assay (Fluorometric)

This protocol is a general guideline for measuring caspase-3/7 activity.

-

Cell Plating: Seed cells at an appropriate density in a 96-well plate.

-

Treatment: Pre-incubate cells with the desired concentration of this compound for 30-60 minutes before inducing apoptosis with a known agent (e.g., staurosporine, etoposide). Include appropriate controls (untreated, vehicle-treated, apoptosis-induced without inhibitor).

-

Cell Lysis: After the desired incubation time, lyse the cells using a suitable lysis buffer.

-

Caspase Activity Measurement: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7) to the cell lysates.

-

Incubation and Reading: Incubate the plate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Treat cells with the apoptotic inducer in the presence or absence of this compound.

-

Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V). Incubate at room temperature in the dark.

-

PI Staining: Add propidium iodide to the cell suspension just before analysis.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Fix and permeabilize cells or tissue sections according to standard protocols.

-

Labeling: Incubate the samples with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).

-

Detection: If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.

-

Analysis: Visualize the labeled cells using fluorescence microscopy or quantify the apoptotic cells by flow cytometry.

MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and/or an apoptosis-inducing agent.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

Conclusion

This compound represents a significant milestone in the development of tools to study apoptosis. Its broad-spectrum caspase inhibition, coupled with high potency and low toxicity, provides researchers with a reliable and effective means to dissect caspase-dependent cell death pathways. The detailed protocols and quantitative data presented in this guide are intended to facilitate its application in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of apoptosis and the development of novel therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for Q-VD(OMe)-OPh in Western Blot Analysis of Cleaved Caspases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Q-VD(OMe)-OPh, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3][4][5] Its broad-spectrum activity makes it an invaluable tool in apoptosis research, allowing for the clear distinction between caspase-dependent and -independent cell death pathways. Unlike earlier generation caspase inhibitors such as Z-VAD-FMK, this compound exhibits superior potency, enhanced stability, and minimal cytotoxicity, even at high concentrations, making it ideal for a wide range of in vitro and in vivo applications.

These application notes provide a comprehensive guide for utilizing this compound as a negative control in Western blot experiments to specifically detect and validate the cleavage of caspases, key mediators of apoptosis.

Mechanism of Action

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. They are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. This cleavage generates active subunits that then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound irreversibly binds to the catalytic site of activated caspases, thereby inhibiting their function. By treating cells with this compound prior to or concurrently with an apoptotic stimulus, researchers can effectively block the caspase cascade. In a Western blot analysis, this inhibition will manifest as a reduction or complete absence of the cleaved (active) forms of caspases, confirming that the observed apoptosis is caspase-dependent.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cell-based assays.

Table 1: In Vitro Working Concentrations and Incubation Times

| Parameter | Value | Cell Type/System | Notes | Reference(s) |

| Stock Solution | 10 mM | In DMSO | Store aliquots at -20°C to avoid repeated freeze-thaw cycles. | |

| Working Concentration | 10 - 100 µM | Various cell lines | Optimal concentration should be determined empirically for each cell type and apoptotic inducer. | |

| 20 µM | Jurkat T-cells, HT-1080 N cells | Effective concentration for inhibiting apoptosis induced by various stimuli. | ||

| 0.05 µM | JURL-MK1 and HL60 cells | Sufficient to fully inhibit caspase-3 and -7 activity. | ||

| 10 µM | JURL-MK1 cells | Required to fully prevent cleavage of PARP-1. | ||

| Pre-incubation Time | 30 minutes - 1 hour | Jurkat T-cells | Pre-incubation before inducing apoptosis is a common practice. | |

| Inhibition Time | 2 - 6 hours | General cell culture | Complete caspase blockade is typically achieved within this timeframe. |

Table 2: IC50 Values for Recombinant Caspases

| Caspase Target | IC50 Value (nM) | Notes | Reference(s) |

| Caspase-1 | 25 - 400 | Broad-spectrum inhibition of key initiator and effector caspases. | |

| Caspase-3 | 25 - 400 | ||

| Caspase-8 | 25 - 400 | ||

| Caspase-9 | 25 - 400 | ||

| Caspase-7 | ~10,000 | ||

| Caspase-10 | ~10,000 | ||

| Caspase-12 | ~10,000 |

Experimental Protocols

Protocol 1: Inhibition of Caspase Cleavage in Cultured Cells for Western Blot Analysis

This protocol describes the treatment of cells with this compound to inhibit apoptosis and prepare cell lysates for subsequent Western blot analysis of cleaved caspases.

Materials:

-

This compound (lyophilized)

-

High-purity DMSO

-

Cell culture medium appropriate for the cell line

-

Apoptotic stimulus (e.g., staurosporine, etoposide, TNF-α)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Prepare this compound Stock Solution:

-

Reconstitute the lyophilized this compound in DMSO to a stock concentration of 10 mM. For example, dissolve 1 mg of this compound (MW: ~527 g/mol ) in 190 µL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight under standard culture conditions.

-

-

Experimental Treatment:

-

Prepare the following experimental groups:

-

Untreated Control: Cells treated with vehicle (DMSO) only.

-

Apoptotic Stimulus Control: Cells treated with the apoptotic inducer and vehicle.

-

This compound Inhibition: Cells pre-treated with this compound followed by the apoptotic inducer.

-

This compound Control: Cells treated with this compound only.

-

-

For the inhibition group, pre-incubate the cells with the desired final concentration of this compound (typically 10-40 µM) for 1 hour.

-

Add the apoptotic stimulus to the appropriate wells at a pre-determined effective concentration and incubate for the desired duration to induce apoptosis.

-

-

Cell Lysis:

-

Following treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well of a 6-well plate) to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein extract) to fresh, pre-chilled microcentrifuge tubes.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal loading in the subsequent Western blot.

-

Protocol 2: Western Blot for Detection of Cleaved Caspases

This protocol outlines the steps for detecting cleaved caspases in the prepared cell lysates by Western blotting.

Materials:

-

Protein lysates from Protocol 1

-

Laemmli sample buffer (4x or 6x)

-

SDS-PAGE gels (appropriate acrylamide percentage for the target caspase)

-

Electrophoresis running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody specific for the cleaved form of the target caspase (e.g., cleaved caspase-3, cleaved caspase-8)

-

Primary antibody for a loading control (e.g., β-actin, GAPDH, or tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer.

-

Add the appropriate volume of Laemmli sample buffer to each protein sample to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against the cleaved caspase of interest in blocking buffer at the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20) to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer at the manufacturer's recommended dilution.

-

Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

-

-

Final Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing for Loading Control (Optional but Recommended):

-

To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against a loading control protein. Follow a standard stripping protocol.

-

After stripping, block the membrane again and repeat steps 5-9 with the loading control primary antibody and its corresponding secondary antibody.

-

Visualization of Pathways and Workflows

Caption: Caspase activation pathways and points of inhibition by this compound.

Caption: Experimental workflow for Western blot analysis of cleaved caspases.

References

- 1. q-vd.com [q-vd.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Q-VD(OMe)-OPh Flow Cytometry with Annexin V/PI

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the pan-caspase inhibitor, Q-VD(OMe)-OPh, in conjunction with the Annexin V/Propidium Iodide (PI) flow cytometry assay to study apoptosis. This combination allows for the precise quantification of apoptotic cell populations while simultaneously assessing the efficacy of caspase inhibition.

Introduction

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis.[1] Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[2] A key biochemical feature of apoptosis is the activation of a family of cysteine proteases known as caspases.[3]

This compound is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[3] It binds to the catalytic site of a broad range of caspases, effectively blocking the downstream events of the apoptotic cascade. This makes it an invaluable tool for studying the role of caspases in apoptosis and for developing therapeutics that modulate this pathway.

The Annexin V/PI assay is a widely used flow cytometry method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. The assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late apoptotic and necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.

By pre-treating cells with this compound before inducing apoptosis and subsequent staining with Annexin V/PI, researchers can effectively demonstrate the caspase-dependence of the observed apoptosis.

Principle of the Assay

The combined assay first involves the pre-incubation of cells with this compound to inhibit caspase activity. Apoptosis is then induced using a stimulus of choice. The cells are subsequently stained with fluorescently labeled Annexin V and PI. Flow cytometric analysis allows for the identification of four distinct cell populations:

-

Annexin V- / PI- : Live, viable cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells.

A reduction in the percentage of Annexin V positive cells in the this compound treated group compared to the untreated control indicates that the induced apoptosis is caspase-dependent.

Signaling Pathway and Assay Principle

Caption: Apoptosis pathway and detection points.

Data Presentation

The following tables summarize representative quantitative data from Annexin V/PI staining experiments. Table 1 provides hypothetical data illustrating the dose-dependent effect of an apoptosis inducer, while Table 2 shows the inhibitory effect of this compound.

Table 1: Dose-Dependent Induction of Apoptosis

| Treatment Group | Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Vehicle Control | - | 95 ± 2.5 | 3 ± 1.2 | 2 ± 0.8 |

| Apoptosis Inducer X | 10 nM | 85 ± 3.1 | 10 ± 2.0 | 5 ± 1.5 |

| Apoptosis Inducer X | 50 nM | 60 ± 4.5 | 25 ± 3.5 | 15 ± 2.8 |

| Apoptosis Inducer X | 100 nM | 30 ± 5.2 | 45 ± 4.1 | 25 ± 3.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of Apoptosis by this compound

| Treatment Group | Apoptosis Inducer (Concentration) | This compound (20 µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Untreated Control | - | - | 96 ± 2.1 | 2 ± 0.9 | 2 ± 0.7 |

| Apoptosis Inducer | Camptothecin (20 µM) | - | 58 ± 4.8 | 37 ± 3.9 | 5 ± 1.3 |

| Inhibitor Control | - | + | 95 ± 2.3 | 3 ± 1.1 | 2 ± 0.9 |

| Inducer + Inhibitor | Camptothecin (20 µM) | + | 94 ± 2.6 | 4 ± 1.4 | 2 ± 0.8 |

Data are presented as mean ± standard deviation from three independent experiments, inspired by data showing this compound reduces apoptosis to control levels.

Experimental Protocols

Materials

-

This compound (dissolved in DMSO to make a 10 mM stock solution)

-

Apoptosis-inducing agent

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

10X Annexin V Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

Deionized water

-

Suspension or adherent cells

-

Flow cytometer

Experimental Workflow

Caption: Step-by-step experimental workflow.

Detailed Protocol

1. Cell Preparation and Treatment a. Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel. b. For the inhibitor-treated group, pre-incubate the cells with this compound at a final concentration of 10-100 µM for 30 minutes to 1 hour at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition. c. Induce apoptosis using the desired method. Include appropriate controls:

- Untreated cells (negative control)

- Cells treated with the apoptosis inducer only (positive control)

- Cells treated with this compound only (inhibitor control)

- Cells treated with vehicle (e.g., DMSO) only d. Incubate for the time required to induce apoptosis.

2. Cell Harvesting and Washing a. For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes. b. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to preserve membrane integrity. Collect the cells and centrifuge as above. c. Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

3. Staining a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC (or other conjugate) to each tube. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Annexin V Binding Buffer to each tube. g. Add 5 µL of PI staining solution. h. Keep the samples on ice and protected from light until analysis.

4. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour). b. Set up appropriate controls for compensation and gating:

- Unstained cells

- Cells stained with Annexin V-FITC only

- Cells stained with PI only c. Collect data for a sufficient number of events (e.g., 10,000-20,000 cells). d. Analyze the data to quantify the percentage of cells in each of the four populations.

Quadrant Analysis Logic

Caption: Gating strategy for flow cytometry data.

Troubleshooting and Considerations

-

High Background Staining: Ensure complete removal of culture medium by washing cells thoroughly with PBS. Serum proteins can interfere with staining.

-

False Positives: Some cell types may have high endogenous RNA content, leading to false positive PI staining. Consider RNase A treatment if this is suspected.

-

DMSO Toxicity: The final concentration of DMSO from the this compound stock should not exceed 0.2% to avoid cellular toxicity.

-

Time Sensitivity: Apoptosis is a dynamic process. Analyze samples promptly after staining to ensure accurate results.

-

Detachment of Adherent Cells: Use gentle, non-enzymatic methods to avoid inducing membrane damage, which can lead to false positive results.

By following these detailed protocols and application notes, researchers can effectively employ this compound and Annexin V/PI flow cytometry to investigate caspase-dependent apoptosis in a variety of experimental systems.

References

Application Notes: Utilizing Q-VD(OMe)-OPh as a Negative Control in TUNEL Assays to Delineate Caspase-Dependent Apoptosis

Introduction

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely adopted method for the detection of DNA fragmentation, a key hallmark of late-stage apoptosis.[1] This technique identifies free 3'-hydroxyl ends of DNA generated by caspase-activated DNases (CAD).[1] While highly effective, the TUNEL assay can also produce positive signals in response to non-apoptotic DNA damage, such as that occurring during necrosis.[1] To enhance the specificity of apoptosis detection and to investigate the underlying cellular mechanisms, it is often crucial to differentiate between caspase-dependent and caspase-independent cell death pathways.

Q-VD(OMe)-OPh is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[2][3] It effectively blocks the activity of a broad range of caspases, including the key executioner caspases-3, -8, and -9, which are central to the apoptotic cascade. By preventing caspase activation, this compound inhibits the downstream events of apoptosis, including DNA fragmentation. Therefore, the combined use of this compound with the TUNEL assay provides a robust strategy to confirm that the observed DNA fragmentation is a consequence of caspase-mediated apoptosis. A significant reduction in TUNEL-positive cells following treatment with this compound is strong evidence for a caspase-dependent apoptotic pathway.

Core Applications:

-

Validation of Apoptosis: Confirming that a TUNEL-positive signal is a result of bona fide, caspase-dependent apoptosis.

-

Mechanism of Action Studies: Elucidating whether a novel drug candidate induces cell death via a caspase-dependent pathway.

-

Distinguishing Apoptosis from Necrosis: Reducing false-positive TUNEL signals that may arise from necrotic cell death.

-

Negative Control: Serving as a reliable negative control in experimental setups designed to quantify apoptosis.

Principle of Combined Application

The methodology involves comparing the percentage of TUNEL-positive cells in a population treated with an apoptotic stimulus (e.g., staurosporine) with a parallel culture co-treated with the same stimulus and this compound. A statistically significant decrease in the percentage of TUNEL-positive cells in the co-treated group indicates that the apoptosis is caspase-dependent.

Data Presentation

The following table summarizes representative quantitative data from a study on human neutrophils, demonstrating the efficacy of this compound in preventing apoptotic DNA fragmentation as measured by the TUNEL assay.

| Treatment Group | Time Point | % TUNEL-Positive Cells (Mean ± SD) |

| Untreated Control | 24 hours | 48.4% ± 19.9% |

| Untreated Control | 48 hours | 68.4% ± 11.2% |

| This compound (10 µM) | 24-48 hours | < 5% |

Data adapted from "Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function".

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Caspase-dependent apoptosis pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for TUNEL assay in combination with this compound.

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.

-

Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.

-

TUNEL Assay Kit: Utilize a commercial TUNEL assay kit and prepare reagents according to the manufacturer's instructions. This typically includes an Equilibration Buffer, TdT Reaction Mix (containing the TdT enzyme and labeled dUTPs), and a Stop/Wash Buffer.

-

Nuclear Counterstain: 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 in PBS.

Cell Culture and Treatment Protocol

-

Cell Seeding: Seed adherent cells on sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment. For suspension cells, seed in a multi-well plate at an appropriate density.

-

Pre-treatment with this compound:

-

For the inhibitor-treated group, add this compound stock solution to the culture medium to a final concentration of 10-40 µM. The optimal concentration may need to be determined empirically based on the cell type and apoptotic stimulus.

-

For the control and apoptosis-induced groups, add an equivalent volume of DMSO (vehicle control) to the culture medium.

-

Incubate the cells for 1-2 hours at 37°C in a humidified CO2 incubator.

-

-

Induction of Apoptosis:

-

To the apoptosis-induced and inhibitor-treated wells, add the apoptotic stimulus (e.g., 0.2-1 µM staurosporine) to the final desired concentration.

-

Do not add the apoptotic stimulus to the negative control wells.

-

-

Incubation: Incubate the plates for a predetermined time course (e.g., 3, 6, 12, or 24 hours) to allow for the induction of apoptosis.

TUNEL Staining Protocol (for Adherent Cells on Coverslips)

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add 4% PFA in PBS to each well and incubate for 15-30 minutes at room temperature.

-

-

Permeabilization:

-

Aspirate the fixation buffer and wash the cells twice with PBS.

-

Add 0.1% Triton X-100 in PBS to each well and incubate for 5-15 minutes on ice.

-

Wash the cells twice with PBS.

-

-

Positive and Negative Controls:

-

Positive Control: Treat a coverslip with DNase I (1 µg/mL) for 15-30 minutes before the labeling step to induce DNA breaks in all cells.

-

Negative Control: Prepare a sample that omits the TdT enzyme from the reaction mix to control for non-specific binding of the fluorescent label.

-

-

TdT Labeling Reaction:

-

(Optional) Incubate the cells with the kit's Equilibration Buffer for 10 minutes at room temperature.

-

Carefully remove the buffer and add the prepared TdT Reaction Mix to each coverslip.

-

Incubate for 60 minutes at 37°C in a humidified, dark chamber.

-

-

Stopping the Reaction:

-

Aspirate the TdT Reaction Mix.

-

Add the Stop/Wash Buffer and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Detection and Counterstaining:

-

If using an indirect detection method (e.g., BrdU), incubate with the corresponding fluorescently-labeled antibody as per the kit's instructions.

-

Wash the cells twice with PBS.

-

Incubate with a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes at room temperature, protected from light.

-

-

Mounting and Visualization:

-

Wash the coverslips twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize using a fluorescence microscope with appropriate filters. TUNEL-positive cells will exhibit nuclear fluorescence, which can be quantified and compared across the different treatment groups.

-

Data Analysis and Interpretation

-

Image Acquisition: Capture multiple random fields of view for each coverslip to ensure representative data.

-

Quantification: For each field, count the number of TUNEL-positive nuclei and the total number of nuclei (as determined by the DAPI or Hoechst stain).

-

Calculation: The percentage of apoptotic cells is calculated as: (Number of TUNEL-positive nuclei / Total number of nuclei) x 100.

-

Interpretation: A significant reduction in the percentage of TUNEL-positive cells in the group co-treated with the apoptotic stimulus and this compound, compared to the group treated with the stimulus alone, confirms that the apoptosis is caspase-dependent. The residual TUNEL positivity in the presence of this compound may indicate caspase-independent cell death pathways.

References

Preparing Q-VD(OMe)-OPh Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Q-VD(OMe)-OPh, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in apoptosis research to prevent programmed cell death mediated by caspases.[1][3] This inhibitor demonstrates greater stability in aqueous environments and higher efficacy with lower cytotoxicity compared to first-generation pan-caspase inhibitors like Z-VAD-FMK. This compound effectively inhibits a broad spectrum of caspases, including caspases-1, -3, -7, -8, -9, -10, and -12, with IC50 values ranging from 25 to 400 nM. Its ability to cross the blood-brain barrier further extends its utility to neurological research.

These application notes provide a detailed protocol for the preparation, storage, and application of a this compound stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this compound due to its high solubility.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 527 g/mol | |

| Formula | C₂₆H₂₅F₂N₃O₆ | |

| Purity | ≥98% by HPLC | |

| Appearance | Off-white solid |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| DMSO | ≥26.35 mg/mL | |

| Ethanol | ≥97.4 mg/mL | |

| Water | Insoluble |

Table 3: Recommended Concentrations for Experimental Use

| Application | Concentration Range | References |

| Stock Solution in DMSO | 10-20 mM | |

| In Vitro Working Concentration | 10-100 µM | |

| In Vivo Dosage (mice) | 10-120 mg/kg |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory applications.

Materials:

-

This compound (solid)

-

Anhydrous, high-purity DMSO (>99.9%)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Pre-warm the this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Calculate the required amount of DMSO: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 527 g/mol ), the required volume of DMSO is calculated as follows:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = ((0.001 g / 527 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 190 µL

-

-

Dissolution:

-

Carefully add 190 µL of anhydrous DMSO to the vial containing 1 mg of this compound.

-

Vortex the solution thoroughly until the solid is completely dissolved. A clear solution should be obtained.

-

For compounds that are difficult to dissolve, gentle warming at 37°C or sonication can be employed to aid dissolution.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C. The solid form is stable for at least 12 months when stored as directed. The DMSO stock solution is stable for up to 6 months at ≤ -20°C. Do not store aqueous solutions for more than one day.

-

Protocol 2: Application of this compound in a Cell-Based Apoptosis Assay

This protocol provides a general workflow for using the this compound stock solution to inhibit apoptosis in a cell culture experiment.

Materials:

-

Cells of interest cultured in appropriate medium

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

10 mM this compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Cell viability assay reagents (e.g., Annexin V/PI staining kit)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere overnight.

-

Pre-treatment with this compound:

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in fresh cell culture medium to the desired final concentration (typically 10-40 µM).

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

As a control, treat a set of wells with medium containing the same concentration of DMSO as the this compound treated wells (vehicle control).

-

Incubate the cells for 1-2 hours to allow for inhibitor uptake.

-

-

Induction of Apoptosis:

-

Add the apoptosis-inducing agent to the appropriate wells at a predetermined concentration.

-

Include a positive control (cells treated with the apoptosis inducer and vehicle) and a negative control (untreated cells).

-

-

Incubation: Incubate the plate for a period sufficient to induce apoptosis (this will vary depending on the cell type and stimulus).

-

Assessment of Apoptosis:

-

Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Alternatively, other methods such as caspase activity assays or Western blotting for cleaved PARP can be used to assess the efficacy of apoptosis inhibition.

-

Mandatory Visualizations

Caption: Workflow for this compound stock preparation and use.

Caption: this compound inhibits intrinsic and extrinsic apoptosis pathways.

References

Application Notes and Protocols for In Vivo Use of Q-VD(OMe)-OPh

A Comprehensive Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Q-VD(OMe)-OPh, a potent, irreversible, and cell-permeable pan-caspase inhibitor, has emerged as a critical tool in apoptosis research. Its ability to broadly inhibit caspase activity with low toxicity makes it an invaluable compound for studying the role of apoptosis in various physiological and pathological processes in vivo.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo use of this compound, including recommended dosages, administration routes, and experimental workflows.

Mechanism of Action

This compound, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, functions by irreversibly binding to the catalytic site of a broad spectrum of caspases, the key executioners of apoptosis.[1] This inhibition prevents the downstream signaling cascade that leads to programmed cell death. It has been shown to be more effective and less toxic than previous generations of caspase inhibitors like Z-VAD-FMK. Its broad specificity makes it a powerful tool for investigating the general role of caspase-mediated apoptosis in various disease models.

Signaling Pathway Inhibition by this compound

Caption: Inhibition of caspase cascade by this compound.

Recommended In Vivo Dosages and Administration

The optimal dosage of this compound can vary depending on the animal model, the specific disease being studied, and the desired therapeutic window. However, based on published studies, a general dosage range can be recommended.

Summary of In Vivo Dosages

| Animal Model | Recommended Dose | Administration Route | Vehicle | Key Findings | Reference |

| Mice | 20 mg/kg | Intraperitoneal (IP) | 80-100% DMSO | General recommended starting dose. | |

| Mice | Up to 120 mg/kg | Intraperitoneal (IP) | 80-100% DMSO | No toxic effects reported at higher doses. | |

| Rats | 1 mg/kg | Intraperitoneal (IP) | Not Specified | Neuroprotective in a model of neonatal stroke. | |

| Rats | Not Specified | Not Specified | Not Specified | Reduced apoptosis and improved function after spinal cord injury. | |

| Rhesus Macaques | 20 and 40 mg/kg | Not Specified | Not Specified | Prevented T cell death in SIV-infected models. |

Note: It is crucial for researchers to empirically determine the optimal dose for their specific animal model and experimental conditions.

Detailed Experimental Protocol: Intraperitoneal Administration in Mice

This protocol provides a step-by-step guide for the preparation and intraperitoneal (IP) injection of this compound in mice, based on the commonly recommended 20 mg/kg dosage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile insulin syringes with a 28-30 gauge needle

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Protocol:

-

Animal Weighing: Accurately weigh each mouse to determine the precise amount of this compound solution to be administered.

-

Stock Solution Preparation:

-

It is recommended to prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock can be made by dissolving 1 mg of this compound (MW: ~513.6 g/mol ) in approximately 195 µL of DMSO.

-

Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

Based on the 20 mg/kg dose, calculate the required volume of the stock solution for each animal or for a batch of animals.

-

Example Calculation for a 25g mouse:

-

Dose: 20 mg/kg = 0.02 mg/g

-

Required amount: 0.02 mg/g * 25 g = 0.5 mg

-

If using a 10 mM stock (~5.14 mg/mL), the volume to inject would be approximately 97 µL.

-

-

Important: The final injection volume should be carefully considered to avoid discomfort to the animal. Typically, for mice, an IP injection volume of 100-200 µL is well-tolerated. Adjust the concentration of the working solution if necessary to achieve an appropriate injection volume. For some applications, the stock solution may be diluted with sterile saline or PBS, but the solubility of this compound in aqueous solutions is poor. The vehicle is often 80-100% DMSO.

-

-

Intraperitoneal Injection:

-

Properly restrain the mouse.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure no fluid or blood is drawn, confirming the needle is in the peritoneal cavity.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions post-injection.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for in vivo administration.

Important Considerations and Best Practices

-

Solubility: this compound is highly soluble in DMSO but has poor solubility in aqueous solutions. It is critical to ensure the compound is fully dissolved before administration.

-

Toxicity: While this compound is reported to have low toxicity, it is essential to monitor animals for any signs of distress, especially when using higher doses or prolonged treatment regimens. A vehicle-only control group is crucial to account for any effects of the DMSO.

-

Pharmacokinetics: The timing of administration relative to the induction of apoptosis is critical. The pharmacokinetic properties of this compound should be considered when designing the experimental timeline.

-

Blood-Brain Barrier: this compound is capable of crossing the blood-brain barrier, making it suitable for neurological studies.

-

Controls: Always include appropriate control groups in your experimental design, including a vehicle control (DMSO) and a positive control for apoptosis induction if applicable.

Conclusion

This compound is a powerful and versatile tool for the in vivo study of apoptosis. By following these guidelines and protocols, researchers can effectively utilize this pan-caspase inhibitor to investigate the role of programmed cell death in a wide range of biological systems and disease models. Careful dose optimization and adherence to proper experimental technique are paramount for obtaining reliable and reproducible results.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Inhibiting Apoptosis in Primary Neurons with Q-VD(OMe)-OPh

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Q-VD(OMe)-OPh, a potent and non-toxic pan-caspase inhibitor, to prevent apoptosis in primary neuronal cultures. This document includes detailed protocols for the preparation and application of this compound, methods for assessing its efficacy, and a summary of its neuroprotective effects.

Introduction

Apoptosis, or programmed cell death, is a crucial process in the development and homeostasis of the central nervous system. However, its dysregulation is a key factor in various neurodegenerative diseases and neuronal injury. A central component of the apoptotic machinery is the caspase family of proteases. This compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a third-generation, irreversible, broad-spectrum caspase inhibitor that offers significant advantages over earlier inhibitors, such as Z-VAD-FMK.[1][2] Its high potency, cell permeability, ability to cross the blood-brain barrier, and lack of toxicity at effective concentrations make it an ideal tool for neuroprotection studies in primary neurons.[3][4][5]

Mechanism of Action

This compound functions by irreversibly binding to the catalytic site of caspases, thereby preventing the proteolytic cascade that leads to apoptotic cell death. It effectively inhibits both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), thus blocking apoptosis mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its IC50 values for key caspases range from 25 to 400 nM.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting apoptosis in primary neurons.

| Experiment | Cell Type | Apoptotic Inducer | This compound Concentration | Inhibition of Apoptosis (%) | Reference |

| Cleaved Caspase-3 Expression | Primary Cortical Neurons | Staurosporine (100 nM) | 10 µM | Statistically significant reduction in CC3+ cells | |

| Cell Viability Assay | Primary Cortical Neurons | West Nile Virus (WNV) | 20 µM or 50 µM | ~21% increase in cell viability | |

| TUNEL Staining | Primary Cortical Neurons | West Nile Virus (WNV) | 50 µM | Significant decrease in TUNEL-positive cells |

| Parameter | Control (Apoptotic Stimulus) | This compound Treated | Notes | Reference |

| Cleaved Caspase-3 Positive Cells | High | Significantly Reduced | Immunofluorescence staining shows a marked decrease in the number of cells expressing active caspase-3. | |

| Neuronal Viability | Decreased | Significantly Increased | Assays measuring cell viability demonstrate a protective effect of this compound against virus-induced neuronal death. | |

| DNA Fragmentation (TUNEL) | High | Significantly Reduced | The number of TUNEL-positive neurons, indicating DNA fragmentation, is substantially lower in the presence of the inhibitor. |

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reconstitution: Dissolve lyophilized this compound in sterile DMSO to create a stock solution of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 1.0 mg of this compound (MW: 513.5 g/mol ) in 195 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 12 months.

2. Inhibition of Apoptosis in Primary Neurons

This protocol provides a general guideline for treating primary neurons with this compound to inhibit apoptosis.

-

Cell Culture: Culture primary neurons (e.g., cortical, hippocampal) using standard protocols. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

-

Induction of Apoptosis: Induce apoptosis using a desired stimulus (e.g., staurosporine, glutamate, trophic factor withdrawal).

-

Treatment with this compound:

-

Pre-treatment is often recommended. Add this compound to the culture medium 30-60 minutes prior to the addition of the apoptotic stimulus.

-

The final working concentration typically ranges from 10 µM to 50 µM. The optimal concentration should be determined empirically for each neuronal type and apoptotic inducer.

-

Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

-

-

Incubation: Incubate the cultures for the desired period, depending on the apoptotic stimulus and the experimental endpoint.

3. Assessment of Apoptosis

Several methods can be used to quantify the extent of apoptosis and the neuroprotective effect of this compound.

a. Immunofluorescence for Cleaved Caspase-3

This method detects the active form of caspase-3, a key executioner caspase.

-

Fixation: Fix the neuronal cultures with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-20 minutes.

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of cleaved caspase-3 positive neurons.

b. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Fixation and Permeabilization: Follow the same steps as for immunofluorescence.

-

TUNEL Reaction:

-

Equilibrate the cells in TdT reaction buffer for 10 minutes at room temperature.

-

Prepare the TdT reaction cocktail containing TdT enzyme and a labeled dUTP (e.g., EdUTP, BrdUTP).

-

Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.

-

-

Detection:

-

If using a fluorescently labeled dUTP, proceed to imaging.

-

If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled anti-hapten antibody.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive neurons.

Mandatory Visualizations

Caption: Experimental workflow for inhibiting apoptosis in primary neurons.

Caption: Inhibition of apoptotic signaling pathways by this compound.

References

- 1. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific caspase inhibitor Q-VD-OPh prevents neonatal stroke in P7 rat: a role for gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Co-treatment with Q-VD(OMe)-OPh and Other Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Q-VD(OMe)-OPh is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research.[1][2] Its ability to block caspase-mediated cell death with high specificity and low toxicity makes it an invaluable tool for elucidating the role of apoptosis in various biological processes and disease models.[2] A critical application of this compound is in co-treatment studies with therapeutic agents to investigate mechanisms of drug action, dissect cell death pathways, and explore potential combination therapies. These notes provide detailed protocols and data for co-treatment studies involving this compound with other drugs, including chemotherapeutics and differentiation agents.

Key Applications of Co-treatment

-

Mechanism of Action Studies: Determining whether a novel drug induces apoptosis by observing if this compound can rescue cells from drug-induced death.

-

Distinguishing Cell Death Pathways: Differentiating between caspase-dependent apoptosis and other forms of cell death such as necroptosis or autophagy.

-

Modulating Therapeutic Responses: Investigating whether inhibiting apoptosis can enhance the efficacy of other treatments, such as differentiation therapy in cancer.

Data Presentation

Table 1: Inhibition of Camptothecin-Induced Apoptosis by this compound in Jurkat Cells

| Treatment Group | % Apoptotic Cells (Annexin V+/7-AAD+) |

| Untreated Control | ~1% |

| Camptothecin (20 µM) | ~37% |

| This compound (20 µM) + Camptothecin (20 µM) | ~1% |

Data summarized from a flow cytometry analysis of apoptosis in Jurkat cells.[3]

Table 2: Effect of this compound on Doxorubicin and Cardamonin-Induced Cytotoxicity in A375 Melanoma Cells

| Treatment Group | Effect on Cell Viability |

| Doxorubicin + Cardamonin | Significant decrease in cell viability |

| This compound + Doxorubicin + Cardamonin | Partial but significant rescue of cytotoxicity |

This table summarizes findings from an MTT assay, indicating that the cytotoxicity of the doxorubicin and cardamonin combination is at least partially mediated by apoptosis.[4]

Table 3: Enhancement of Vitamin D Analog-Induced Differentiation in AML Blasts by this compound

| Treatment Group | Effect on Monocytic Differentiation (CD11b/CD14 expression) |

| Vitamin D Analog (e.g., 1,25D, PRI-1906, PRI-2191) | Induction of differentiation |

| This compound | Induction of differentiation |

| This compound + Vitamin D Analog | Enhanced differentiation compared to single agents |

This table is based on ex vivo studies with AML patient blasts, where differentiation was assessed by flow cytometry for the expression of monocytic markers.

Experimental Protocols

Protocol 1: Assessment of Apoptosis Inhibition by Annexin V/PI Staining and Flow Cytometry

This protocol is adapted for a co-treatment study to determine if a test compound induces apoptosis.

Materials:

-

Test compound

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.

-

Pre-treatment with this compound:

-